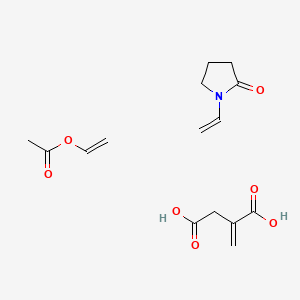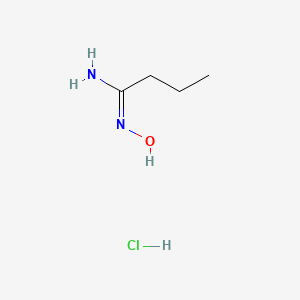
(1Z)-N''-Hydroxybutanimidamide HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxybutyrimidamide hydrochloride: is a chemical compound with the molecular formula C4H11ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a reference standard in pharmaceutical testing due to its high purity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxybutyrimidamide hydrochloride typically involves the reaction of butyrimidamide with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of N’-Hydroxybutyrimidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-quality raw materials and advanced equipment to maintain consistency and efficiency. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: N’-Hydroxybutyrimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N’-Hydroxybutyrimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N’-Hydroxybutyrimidamide hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s hydroxylamine group plays a crucial role in its inhibitory activity by forming stable complexes with metal ions in the active sites of enzymes .
Comparison with Similar Compounds
- N-Hydroxybutyrimidamide
- Hydroxylamine hydrochloride
- Butyrimidamide
Comparison: N’-Hydroxybutyrimidamide hydrochloride is unique due to its specific inhibitory activity and stability. Compared to N-Hydroxybutyrimidamide, it has enhanced solubility and stability due to the presence of the hydrochloride group. Hydroxylamine hydrochloride, while similar in structure, lacks the specificity and stability of N’-Hydroxybutyrimidamide hydrochloride. Butyrimidamide, on the other hand, does not possess the hydroxylamine group, making it less effective as an enzyme inhibitor .
Properties
Molecular Formula |
C4H11ClN2O |
|---|---|
Molecular Weight |
138.59 g/mol |
IUPAC Name |
N'-hydroxybutanimidamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O.ClH/c1-2-3-4(5)6-7;/h7H,2-3H2,1H3,(H2,5,6);1H |
InChI Key |
HQLFHKFCHMEABO-UHFFFAOYSA-N |
Isomeric SMILES |
CCC/C(=N\O)/N.Cl |
Canonical SMILES |
CCCC(=NO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl-](/img/structure/B14114215.png)

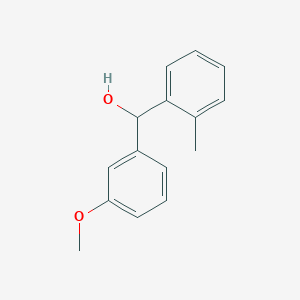
![ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B14114233.png)
![2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B14114236.png)
![N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B14114239.png)
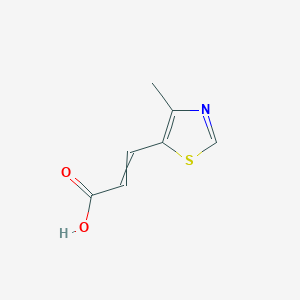
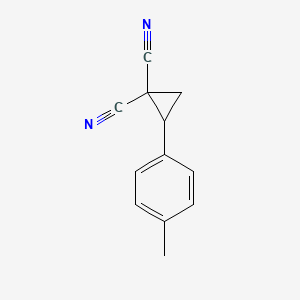
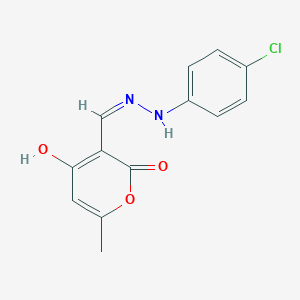
![1,3-dimethyl-5-(3-nitrophenyl)-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114263.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B14114269.png)
![4,4,4-Trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-bis(trideuteriomethyl)butanoic acid](/img/structure/B14114285.png)
